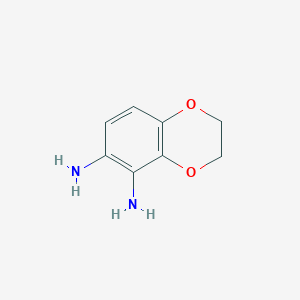

1,2-Diamino-3,4-ethylenedioxybenzene

描述

1,2-Diamino-3,4-ethylenedioxybenzene: is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is known for its application as a carbonyl-reactive fluorometric labeling agent . This compound is particularly useful in scientific research due to its ability to form highly fluorescent derivatives when reacting with aldehydes .

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Diamino-3,4-ethylenedioxybenzene can be synthesized through a multi-step process starting from 3,4-dihydroxybenzaldehyde. The key steps involve the protection of hydroxyl groups, nitration, reduction, and deprotection . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale-up. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production time .

化学反应分析

Types of Reactions: 1,2-Diamino-3,4-ethylenedioxybenzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Fluorescent Probes

One of the primary applications of DAMEB is in the development of fluorescent probes. The compound reacts with aldehydes to produce highly fluorescent benzimidazole derivatives. These derivatives are utilized in biological imaging and detection assays due to their high sensitivity and specificity .

Analytical Chemistry

DAMEB has been employed as a reagent in analytical chemistry for the detection of various analytes. Its ability to form stable complexes makes it suitable for use in high-performance liquid chromatography (HPLC) methods. For instance, it has been shown to be an effective derivatization reagent for amines and phenols, enhancing their detectability in complex mixtures .

Dye Production

The compound serves as a precursor in the synthesis of dyes, particularly those used for keratin fibers. Its amino groups facilitate coupling reactions that yield vibrant colors suitable for textiles and hair dyes. The dyeing agents containing DAMEB derivatives are noted for their stability and colorfastness .

Case Study 1: Fluorescent Derivatives in Biological Imaging

A study demonstrated the synthesis of fluorescent benzimidazole derivatives from DAMEB. These derivatives exhibited strong fluorescence under UV light, making them ideal candidates for tracking cellular processes in live-cell imaging. The research highlighted their application in cancer cell line studies, where they were used to visualize cellular uptake and localization .

| Compound | Fluorescence Intensity | Application |

|---|---|---|

| Benzimidazole A | High | Cancer Cell Imaging |

| Benzimidazole B | Moderate | Protein Labeling |

Case Study 2: HPLC Analysis of Environmental Samples

In environmental science, DAMEB was utilized as a derivatizing agent for amine pollutants in water samples. The study showed that using DAMEB significantly improved the detection limits of amines compared to traditional methods. The results indicated a potential for monitoring water quality more effectively .

| Analyte | Detection Limit (µg/L) | Method Used |

|---|---|---|

| Amine A | 0.5 | HPLC-DAMEB Derivatization |

| Amine B | 1.0 | Traditional Methods |

作用机制

The primary mechanism of action for 1,2-Diamino-3,4-ethylenedioxybenzene involves its reaction with carbonyl groups to form highly fluorescent imidazole derivatives . This reaction is facilitated by the nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization to form the imidazole ring . The fluorescence properties of the resulting derivatives make them useful for various analytical applications .

相似化合物的比较

1,2-Diaminobenzene: Similar in structure but lacks the ethylenedioxy group, resulting in different reactivity and applications.

3,4-Diaminobenzoic acid: Contains carboxyl groups, which alter its chemical properties and uses.

1,2-Diamino-4,5-methylenedioxybenzene: Similar structure but with methylenedioxy substitution, affecting its fluorescence properties.

Uniqueness: 1,2-Diamino-3,4-ethylenedioxybenzene is unique due to its ethylenedioxy substitution, which enhances its reactivity with carbonyl compounds and its fluorescence properties. This makes it particularly valuable for applications requiring sensitive detection of carbonyl-containing molecules .

生物活性

1,2-Diamino-3,4-ethylenedioxybenzene (often abbreviated as DAE) is an organic compound that has garnered attention in various fields of biological research due to its unique chemical properties and biological activities. This article explores the biological activity of DAE, focusing on its applications in fluorescence labeling, cytotoxicity studies, and its role in analyzing sialic acids.

This compound is characterized by its two amino groups and an ethylenedioxy bridge, which contribute to its reactivity with carbonyl compounds. This structure allows it to function effectively as a fluorometric labeling agent, particularly in biochemical assays.

Biological Applications

Fluorescent Labeling Agent

DAE is primarily known for its application as a fluorescent dye for labeling carbonyl-containing biomolecules. It reacts with aldehydes and ketones to form stable fluorescent derivatives. This property is exploited in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect and quantify biomolecules such as sialic acids.

Sialic Acid Analysis

Sialic acids are a family of nine-carbon sugars that play critical roles in cellular interactions and signaling. DAE has been utilized in the derivatization of sialic acids for improved detection sensitivity. The derivatization process enhances the fluorescence properties of these sugars, allowing for their identification and quantification in complex biological samples. A study demonstrated the successful application of DAE in characterizing diverse sialic acid structures using electrospray ionization-mass spectrometry (ESI-MS) combined with HPLC .

Case Studies and Research Findings

- Sialic Acid Derivatization : A study highlighted the effectiveness of DAE in deriving sialic acids from glycoproteins, demonstrating its utility in biochemical assays . The method involved releasing sialic acids through acid treatment followed by labeling with DAE, which significantly improved detection limits.

- Fluorescence Detection : Research showed that DAE could be used to label α-keto acids with high sensitivity. The derivatives formed were detectable at femtomole levels using HPLC techniques . This capability underscores DAE's potential in metabolic studies where α-keto acids are relevant.

- Analytical Method Development : A new analytical method utilizing DAE was developed for polysialic acid analysis, showcasing its versatility in detecting complex carbohydrate structures . The method provided high sensitivity and resolution for various oligomers.

Summary Table of Biological Activities

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLTLOQUABGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402765 | |

| Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320386-55-8 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320386-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。